7-Methyl-7-azabicyclo[2.2.1]hept-2-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55590-26-6 |
|---|---|
Molecular Formula |
C7H11N |
Molecular Weight |
109.17 g/mol |
IUPAC Name |
7-methyl-7-azabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H11N/c1-8-6-2-3-7(8)5-4-6/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
KQQWWXIMBLYXKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1C=C2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 7 Methyl 7 Azabicyclo 2.2.1 Hept 2 Ene and Its Congeners
Reactivity at the Bridgehead Nitrogen Atom
The nitrogen atom can be readily alkylated. For instance, the parent 7-azabicyclo[2.2.1]heptane can be methylated using a mixture of formic acid and formaldehyde (B43269) (Eschweiler-Clarke reaction) to produce 7-Methyl-7-azabicyclo[2.2.1]heptane. cdnsciencepub.com A significant feature of N-alkylated 7-azabicyclo[2.2.1]heptanes is their unusually high barrier to nitrogen inversion. This "bicyclic effect," first described by Lehn, is attributed to the steric strain in the planar transition state required for inversion. acs.org
Acylation of the nitrogen atom is also a common transformation, leading to N-acyl derivatives. cdnsciencepub.com Due to the rigid bicyclic structure, the resulting amide bond is often distorted and non-planar, a consequence of nitrogen pyramidalization. The barrier to rotation about the N-CO bond in these strained amides has been found to be lower than in their unstrained, acyclic counterparts. cdnsciencepub.com
Table 3: Reactivity and Properties of the Nitrogen Center
| Transformation | Reagents | Product Type | Key Structural/Dynamic Feature | Reference |
|---|---|---|---|---|
| N-Methylation | Formic Acid, Formaldehyde | N-Alkyl derivative | High barrier to nitrogen inversion. | cdnsciencepub.com |
| N-Acylation | Acylating agents (e.g., acetyl chloride) | N-Acyl derivative | Distorted, non-planar amide bond; lower rotational barrier. | cdnsciencepub.com |
| N-Nitrosation | Nitrosating agents | N-Nitroso derivative | Lower rotational barrier about the N-NO bond. | cdnsciencepub.com |
The bridgehead nitrogen atom possesses a lone pair of electrons, rendering it basic and capable of protonation to form ammonium (B1175870) salts. The basicity of the parent 7-azabicyclo[2.2.1]heptane has been determined through pH titration. cdnsciencepub.com The formation of hydrochloride salts by treating an ethereal solution of the amine with dry hydrogen chloride gas is a standard procedure. cdnsciencepub.com
Interestingly, the stereochemistry of substituents on the bicyclic frame can dramatically influence the nitrogen's reactivity towards protonation. In a study involving a mixture of exo- and endo-perfluorobenzyl stereoisomers of an N-methyl-7-azabicyclo[2.2.1]hept-2-ene derivative, it was observed that only the endo-isomer reacted with gaseous hydrogen chloride to precipitate as the hydrochloride salt. fluorine1.ru The exo-isomer remained unreacted in the solution, providing a simple and effective method for separating the two stereoisomers. fluorine1.ru This differential reactivity highlights the subtle interplay between steric and electronic effects within the rigid bicyclic system.
Table 4: Protonation and Salt Formation Data
| Compound | Reagent | Observation | Reference |
|---|---|---|---|
| 7-Azabicyclo[2.2.1]heptane | HCl gas in ether | Forms hydrochloride salt. | cdnsciencepub.com |
| 6-exo-perfluorobenzyl-N-methyl-5,5,6-trifluoro-7-azabicyclo[2.2.1]hept-2-ene | HCl gas in ether | Does not react or form a salt. | fluorine1.ru |
| 6-endo-perfluorobenzyl-N-methyl-5,5,6-trifluoro-7-azabicyclo[2.2.1]hept-2-ene | HCl gas in ether | Reacts quantitatively to form the hydrochloride salt. | fluorine1.ru |
Ring Opening and Rearrangement Reactions
The inherent strain of the 7-azabicyclo[2.2.1]heptene skeleton makes it a substrate for various ring-opening and rearrangement reactions, providing pathways to structurally diverse molecules.
One of the most significant ring-opening reactions is the Ring-Opening Metathesis Polymerization (ROMP). Furthermore, a highly regioselective ring-opening metathesis-cross metathesis (ROM-CM) process has been developed for bridgehead-substituted 7-azanorbornene systems, which opens the way to synthesizing complex α-amino diacids. acs.orgnih.gov
Fragmentation of the bicyclic system can also be induced under certain reductive conditions. For example, the reduction of a pentachloro-2-azabicyclo[2.2.1]heptene derivative with ethanolic borohydride (B1222165) resulted in the fragmentation of the bicyclic core to yield a monocyclic pyrrole (B145914). ucla.edu Anionic rearrangements have also been utilized, where enantiopure 7-azabicyclo[2.2.1]heptan-2-ol derivatives are converted into aminocyclitols, demonstrating a controlled ring-opening process. acs.org
As mentioned previously, skeletal rearrangements can be triggered during electrophilic additions to the double bond, where the nitrogen atom facilitates the formation of rearranged products. le.ac.uk The solvolysis of 2-halogeno derivatives of related azabicyclic systems can also lead to rearranged products. researchgate.net
Table 5: Ring Opening and Rearrangement Reactions
| Substrate Type | Reaction Type | Conditions/Reagents | Product Type | Reference |
|---|---|---|---|---|
| Bridgehead-substituted 7-azanorbornene | Ring-Opening Metathesis-Cross Metathesis (ROM-CM) | Grubbs' catalyst, electron-poor olefins | α-Amino diacids and pyrrolizinone derivatives | acs.orgnih.gov |
| Pentachloro-2-azabicyclo[2.2.1]heptene derivative | Reductive Fragmentation | Ethanolic Borohydride | Monocyclic pyrrole | ucla.edu |
| 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene | Rearrangement | Bromine (Br₂) | Rearranged bicyclic products | le.ac.uk |
| 7-azabicyclo[2.2.1]heptan-2-ol derivative | Anionic Rearrangement | Base (e.g., KHMDS) | Aminocyclitols | acs.org |
Thermally Induced Retro-Diels-Alder Fragmentation
The retro-Diels-Alder (rDA) reaction is a pericyclic process that is the microscopic reverse of the Diels-Alder cycloaddition. For bicyclo[2.2.1]hept-2-ene systems, this reaction involves the thermally induced cleavage of the six-membered ring to yield a diene and a dienophile. While specific kinetic data for 7-methyl-7-azabicyclo[2.2.1]hept-2-ene is not extensively documented, the thermal behavior of analogous 7-oxabicyclo[2.2.1]hept-2-ene derivatives provides significant insight into this fragmentation pathway. vanderbilt.edunih.gov
The thermal stability of these bicyclic adducts and their propensity to undergo rDA reactions are influenced by electronic and steric factors. The reaction is reversible, and at higher temperatures, an equilibrium is established between the bicyclic adduct and its constituent diene and dienophile. acgpubs.org For the 7-aza congeners, the expected products of the retro-Diels-Alder reaction of a generic N-substituted 7-azabicyclo[2.2.1]hept-2-ene would be an N-substituted pyrrole (the diene component) and an alkene (the dienophile component).
Studies on 7-oxabicyclo[2.2.1]hept-2-ene derivatives show that these reactions are entropy-driven. vanderbilt.edunih.gov The fragmentation results in the formation of two molecules from one, leading to a significant increase in entropy. Thermogravimetric analysis of various 5,6-disubstituted-7-oxabicyclo[2.2.1]hept-2-enes demonstrates rapid and nearly complete weight loss at temperatures between 200 and 260 °C, confirming their thermal decomposition. vanderbilt.edu
Kinetic studies on a 5,6-disubstituted-7-oxabicyclo[2.2.1]hept-2-ene congener determined the first-order rate constants and Arrhenius activation parameters for the rDA reaction. vanderbilt.edunih.gov The activation energy (Ea) was found to be 34.5 ± 0.5 kcal/mol. vanderbilt.edunih.gov This value was notably higher than that of a related maleic anhydride (B1165640) adduct, a difference attributed to the electronic properties (LUMO energies) of the dienophile components. vanderbilt.edunih.gov
| Temperature (°C) | Rate Constant (k) x 10-5 s-1 | Activation Energy (Ea) (kcal/mol) | Enthalpy of Activation (ΔH‡) (kcal/mol) | Entropy of Activation (ΔS‡) (cal/mol·K) |
|---|---|---|---|---|
| 124 | 1.91 | 34.5 ± 0.5 | 34.5 ± 0.5 | 5.0 ± 0.1 |
| 130 | 3.06 | |||
| 140 | 6.65 | |||
| 150 | 14.2 |
While direct cycloadditions involving N-substituted pyrroles to form 7-azabicyclo[2.2.1]hept-2-ene systems are known, they often suffer from low yields, which can be improved under high pressure or with Lewis acid catalysis. cdnsciencepub.comgoogle.com The reversibility of this reaction implies that the resulting 7-aza adducts possess a pathway for thermal decomposition back to their starting materials. Furthermore, the thermal decomposition of related saturated systems, such as N-amino-7-azabicyclo[2.2.1]heptane, has been shown to proceed via fragmentation to yield products like hexa-1,5-diene and cyclohexene (B86901), indicating the inherent strain within the bicyclic framework facilitates ring-opening reactions upon heating. rsc.org
Solvolytic Rearrangements of Substituted Azabicyclo[2.2.1]heptanes
The solvolysis of substituted 7-azabicyclo[2.2.1]heptanes is characterized by skeletal rearrangements, a process driven by the participation of the bridgehead nitrogen atom. This phenomenon, known as neighboring group participation or anchimeric assistance, involves the intramolecular interaction of the nitrogen's lone pair of electrons with the developing carbocation at a reaction center, leading to the formation of rearranged products. rsc.orgle.ac.uk
Detailed research on the solvolysis of 2β-halogeno-derivatives of 7-methyl-7-azabicyclo[2.2.1]heptane has elucidated the products of these transformations. rsc.orgrsc.org When 2β-chloro-7-methyl-7-azabicyclo[2.2.1]heptane is subjected to solvolysis in aqueous ethanol, it does not yield the simple substitution product. Instead, it undergoes a complete rearrangement to produce 8-methyl-8-azabicyclo[3.2.1]octan-3α-ol. rsc.org
The mechanism involves the departure of the halide leaving group, assisted by the nitrogen lone pair. This leads to the formation of a transient, bridged aziridinium (B1262131) ion intermediate. The subsequent nucleophilic attack by the solvent (water) occurs at one of the carbon atoms of the aziridinium ring, resulting in ring expansion and the formation of the thermodynamically more stable 8-azabicyclo[3.2.1]octane skeleton.
The nature of the leaving group and the reaction conditions influence the product distribution. For instance, the solvolysis of the corresponding 2β-bromo derivative under similar conditions also yields the rearranged 8-methyl-8-azabicyclo[3.2.1]octan-3α-ol. rsc.org This consistent outcome highlights the strong driving force for rearrangement in this system.
| Substrate | Conditions | Major Product |
|---|---|---|
| 2β-Chloro-7-methyl-7-azabicyclo[2.2.1]heptane | 80% aqueous ethanol, reflux | 8-Methyl-8-azabicyclo[3.2.1]octan-3α-ol |
| 2β-Bromo-7-methyl-7-azabicyclo[2.2.1]heptane | 80% aqueous ethanol, reflux | 8-Methyl-8-azabicyclo[3.2.1]octan-3α-ol |
This type of rearrangement is a hallmark of the reactivity of the 7-azabicyclo[2.2.1]heptane system, where the rigid geometry places the nitrogen atom in a favorable position to participate in reactions at the C-2 position, facilitating the cleavage of the C1-C2 bond and subsequent formation of the expanded ring system.
Stereochemical Characterization of 7 Methyl 7 Azabicyclo 2.2.1 Hept 2 Ene Systems
Analysis of Exo/Endo Diastereomers in 7-Azabicyclo[2.2.1]heptene Frameworks
The 7-azabicyclo[2.2.1]heptene framework can exist as two primary diastereomers: exo and endo. google.com This stereoisomerism arises from the relative orientation of substituents on the bicyclic system. In the transition state of cycloaddition reactions, such as the Diels-Alder reaction commonly used to synthesize this framework, two orientations are possible for the dienophile relative to the diene. google.com
The endo configuration results when unsaturated groups in the dienophile are positioned near the developing double bond of the diene. Conversely, the exo configuration occurs when these groups are oriented away from the developing double bond. google.com While both isomers are possible, synthetic routes often show a preference for one over the other. For instance, the Diels-Alder cycloaddition reactions used to form this bicyclic system frequently favor the formation of the exo stereoisomer. cdnsciencepub.com Electrophilic attack on 7-azabicyclo[2.2.1]heptadiene derivatives also tends to proceed via an exo-attack mechanism. researchgate.net
The differentiation between exo and endo isomers is routinely accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. The rigid structure leads to distinct coupling constants and spatial relationships (e.g., Nuclear Overhauser Effect, NOE) between protons, allowing for unambiguous assignment. rsc.orgucla.edu For example, in certain 7-azabicyclo[2.2.1]heptane systems, a lack of observable coupling between a bridgehead proton and an adjacent endo-proton is a key diagnostic feature, whereas coupling is observed with an exo-proton. acs.org
The table below summarizes the key aspects of exo and endo diastereomers in this framework.
| Feature | Exo Diastereomer | Endo Diastereomer |
| Substituent Orientation | Substituents are oriented away from the main bicyclic bridge. | Substituents are oriented towards the main bicyclic bridge. |
| Formation Preference | Often the kinetically favored product in Diels-Alder reactions. cdnsciencepub.com | Can be formed, but often as the minor product. |
| Spectroscopic ID (NMR) | Shows specific coupling constants and NOE correlations distinct from the endo isomer. Coupling between bridgehead and adjacent protons is typically observed. acs.org | Characterized by different coupling constants and NOE signals. A lack of coupling between a bridgehead proton and an adjacent endo-proton can be a key identifier. acs.org |
Determination of Absolute Configuration in Chiral Azabicycloheptanes
Carbon atoms 2, 3, 5, and 6 of the 7-azabicyclo[2.2.1]heptane ring become chiral centers when attached to different substituents, leading to the existence of enantiomers. google.com Determining the absolute configuration (R/S) of these chiral centers is crucial for understanding their interaction with other chiral molecules and biological systems.
The most definitive method for determining absolute configuration is single-crystal X-ray crystallography. nih.gov This technique provides a precise three-dimensional map of the atoms in a molecule, allowing for the unequivocal assignment of stereochemistry. For example, the stereochemistry of exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol, a closely related saturated analog, was unambiguously confirmed by X-ray crystallography. nih.gov The structures of other exo and endo adducts in related systems have also been determined using this method. rsc.org
In cases where suitable crystals for X-ray analysis cannot be obtained, the absolute configuration can be established through chemical correlation with a compound of known stereochemistry. researchgate.net Additionally, enantiomers of 7-azabicyclo[2.2.1]heptane derivatives can be separated and analyzed using chiral High-Performance Liquid Chromatography (HPLC), which allows for the isolation of individual enantiomers for further characterization. nih.gov Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are also vital for characterizing the stereochemistry of these compounds.
| Method | Description | Application Example |
| X-Ray Crystallography | Provides a definitive 3D structure of a molecule in its crystalline form, allowing for unambiguous assignment of absolute configuration. nih.gov | The stereochemistry of exo-7-methyl-7-azabicyclo-[2.2.1]heptan-2-ol was unequivocally confirmed. nih.gov |
| Chiral HPLC | A chromatographic technique that separates enantiomers, allowing for their isolation and quantification. | Racemic derivatives of 7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane were resolved into their respective enantiomers. nih.gov |
| Chemical Correlation | Involves converting the molecule of unknown configuration into a known compound without affecting the chiral center, thereby relating their configurations. | The absolute configuration of hetero-Diels-Alder products has been established through chemical correlation. researchgate.net |
| Circular Dichroism (CD) | A spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. | Used to characterize the stereochemistry of 2-azabicyclo[2.2.1]heptane derivatives. |
Influence of Substituents on Stereochemical Outcomes of Reactions
Substituents on the 7-azabicyclo[2.2.1]heptene framework can exert significant control over the stereochemical course of a reaction. This influence can be steric or electronic in nature, affecting the stability of transition states and directing incoming reagents to a specific face of the molecule.
Steric hindrance is a primary factor influencing stereoselectivity. Large substituents can block one face of the bicyclic system, forcing an approaching reagent to attack from the less hindered side. nih.gov For example, a substituent at the 7-syn position (on the nitrogen bridge, pointing towards the double bond) can create steric repulsion that favors the formation of endo-products during reactions like epoxidation. dnu.dp.ua
Electronic effects also play a crucial role. Electron-withdrawing substituents on the nitrogen atom can alter the reactivity and selectivity of the system. researchgate.net Furthermore, substituents can influence stereochemical outcomes through non-covalent interactions. A hydroxyl group at the 7-syn position, for instance, can form a hydrogen bond with an incoming oxidizing agent, stabilizing the transition state for exo-attack and thus favoring the formation of the exo-product. dnu.dp.ua In some cases, the proximity of a substituent can influence the rate of reaction at a nearby functional group, leading to stereoselectivity in cleavage reactions. google.com Computational studies using Density Functional Theory (DFT) have been employed to rationalize and predict the observed diastereoselectivity, often attributing it to steric considerations in the transition state. nih.govdnu.dp.ua
| Influencing Factor | Mechanism of Action | Stereochemical Outcome | Example |
| Steric Hindrance | A bulky substituent blocks one face of the molecule, directing attack to the opposite, less hindered face. | Can favor the formation of endo products if the exo face is blocked. dnu.dp.ua | A methyl group at the 7-syn position facilitates the formation of endo-epoxides due to steric repulsion with the oxidant. dnu.dp.ua |
| Hydrogen Bonding | A substituent capable of hydrogen bonding can stabilize a specific transition state through interaction with the reagent. | Can favor the formation of exo products by stabilizing the exo transition state. dnu.dp.ua | A 7-syn-hydroxy group promotes exo-epoxidation through hydrogen bonding with the peroxy acid. dnu.dp.ua |
| Electronic Effects | Electron-withdrawing groups on the nitrogen atom can modify the electronic properties of the diene system in cycloadditions. | Affects the regio- and stereospecificity of reactions. researchgate.net | Electron-withdrawing groups on the nitrogen atom are used to control reactivity in electrophilic chalcogenation. researchgate.net |
| Neighboring Group Participation | A nearby group influences the rate of a reaction at a functional center due to its proximity. | Can lead to stereoselective cleavage or rearrangement. | The exo-isomer of a carbamate (B1207046) was cleaved at a higher rate than the endo-isomer, presumably due to the influence of a nearby pyridyl group. google.com |
Spectroscopic and Structural Elucidation of 7 Methyl 7 Azabicyclo 2.2.1 Hept 2 Ene and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed solution-state structure of 7-Methyl-7-azabicyclo[2.2.1]hept-2-ene. The rigid, bicyclic nature of the molecule leads to distinct and predictable chemical shifts and coupling patterns for its protons and carbons.
¹H NMR Chemical Shift Assignments and Coupling Constant Analysis
Key features of the ¹H NMR spectrum include:
Olefinic Protons (H-2, H-3): These protons appear furthest downfield, typically in the range of 6.0-6.5 ppm, as a result of the double bond's deshielding effect. They usually present as a multiplet, coupling to each other and to the adjacent bridgehead protons.
Bridgehead Protons (H-1, H-4): These protons are located at the junction of the bicyclic system and resonate at a characteristic chemical shift, often around 4.5 ppm for N-Boc analogs. They are coupled to the olefinic protons and the adjacent methylene (B1212753) protons.
N-Methyl Protons: The protons of the methyl group attached to the nitrogen atom typically appear as a sharp singlet in the upfield region of the spectrum.
Methylene Bridge Protons (H-5, H-6): The four protons on the ethylene (B1197577) bridge are diastereotopic, leading to distinct signals. They are typically split into two groups: the exo and endo protons. These protons exhibit complex splitting patterns due to both geminal and vicinal coupling.
A crucial aspect of the structural analysis is the evaluation of proton-proton coupling constants (J-coupling), which provides definitive information about the stereochemistry. A well-established characteristic of the 7-azabicyclo[2.2.1]heptane system is the dihedral angle dependence of vicinal coupling. uvic.ca
³JH1-H2 and ³JH4-H3: There is significant coupling between the bridgehead protons and the adjacent olefinic protons.
³JH1-H6exo and ³JH4-H5exo: A notable coupling is observed between the bridgehead protons and the exo-protons on the methylene bridge.
³JH1-H6endo and ³JH4-H5endo: In contrast, the coupling constant between the bridgehead protons and the endo-protons is typically very small or zero (~0 Hz). uvic.ca This is because the dihedral angle between these bonds is approximately 90°, a relationship predicted by the Karplus equation to result in minimal coupling. This lack of splitting is a powerful diagnostic tool for assigning the endo and exo positions.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (Hz) |
|---|---|---|---|
| H-2, H-3 (Olefinic) | 6.0 - 6.5 | m | ³JH2-H3, ³JH1-H2, ³JH4-H3 |
| H-1, H-4 (Bridgehead) | ~4.5 | m | ³JH1-H2, ³JH1-H6exo, ³JH1-H6endo ≈ 0 |
| N-CH₃ | ~2.4 | s | N/A |
| H-5exo, H-6exo | 1.8 - 2.0 | m | ²Jgeminal, ³Jvicinal |
| H-5endo, H-6endo | 1.4 - 1.6 | m | ²Jgeminal, ³Jvicinal |
¹³C NMR Spectroscopic Characterization
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. Based on data from various N-substituted 7-azabicyclo[2.2.1]heptene and heptane (B126788) derivatives, the expected chemical shifts for this compound can be predicted. google.comunirioja.es
Olefinic Carbons (C-2, C-3): These carbons are the most deshielded among the skeletal carbons, typically appearing in the 130-145 ppm range.
Bridgehead Carbons (C-1, C-4): These methine carbons are significantly deshielded due to their strained environment and proximity to the nitrogen atom, resonating in the 60-70 ppm region.
Methylene Bridge Carbons (C-5, C-6): These carbons are found further upfield, generally in the 25-40 ppm range.
N-Methyl Carbon: The carbon of the N-methyl group is also found in the upfield aliphatic region, typically around 35-45 ppm. google.com
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
|---|---|
| C-2, C-3 (Olefinic) | 130 - 145 |
| C-1, C-4 (Bridgehead) | 60 - 70 |
| C-5, C-6 (Methylene) | 25 - 40 |
| N-CH₃ | 35 - 45 |
¹⁵N NMR Spectroscopy for Nitrogen Environment Probing
¹⁵N NMR spectroscopy is a specialized technique that directly probes the nitrogen nucleus, providing valuable information about its hybridization and electronic state. Due to the low natural abundance and sensitivity of the ¹⁵N isotope, these experiments are less common but highly informative. For this compound, the nitrogen atom is a tertiary amine within a strained bicyclic system.
While specific data for this compound is scarce, the ¹⁵N chemical shift can be estimated from established ranges for similar structures. Tertiary aliphatic amines typically resonate in a range of 10 to 100 ppm (referenced to liquid NH₃). science-and-fun.de The precise chemical shift is influenced by the geometry around the nitrogen atom. The constrained C-N-C bond angles in the bicyclic system would be expected to influence the nitrogen's electronic environment and thus its chemical shift compared to an acyclic tertiary amine like trimethylamine.
Dynamic NMR Studies for Conformational Processes
The 7-azabicyclo[2.2.1]heptane skeleton is conformationally rigid and does not undergo ring-flipping. However, the nitrogen atom can undergo pyramidal inversion, a process where the N-methyl group and the nitrogen lone pair rapidly switch their positions. This process can be studied using dynamic NMR (DNMR) spectroscopy.
Studies on the saturated analog, 7-methyl-7-azabicyclo[2.2.1]heptane, have revealed an unusually high barrier to nitrogen inversion. This phenomenon, termed the "bicyclic effect," arises because the planar transition state required for inversion introduces significant angle strain into the bicyclic system. The ideal 120° bond angles of a planar, sp²-hybridized nitrogen cannot be accommodated within the rigid framework, thus raising the energy of the transition state and slowing the inversion rate.
For this compound, the introduction of the C2-C3 double bond further modifies the ring strain and geometry. This alteration is expected to influence the nitrogen inversion barrier, making DNMR studies a key method for probing the molecule's conformational dynamics.
X-ray Crystallographic Studies for Solid-State Structure Determination
X-ray crystallography provides the most definitive information regarding the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. While a crystal structure for the parent this compound has not been reported, structures of numerous derivatives of the 7-azabicyclo[2.2.1]heptane and heptene (B3026448) core have been elucidated. uvic.caresearchgate.netacs.org
These studies consistently reveal the key structural features of the bicyclic framework:
Strained Geometry: The C1-N-C4 bond angle is significantly compressed compared to the ideal tetrahedral angle of 109.5° for an sp³ nitrogen, a direct consequence of the bicyclic constraint. This angle is typically found to be around 94-96°. cdnsciencepub.com
Boat-like Conformation: The six-membered ring defined by N-C1-C2-C3-C4-C7 adopts a rigid boat-like conformation.
Pyramidal Nitrogen: The nitrogen atom maintains a pyramidal geometry, as expected for a tertiary amine.
The crystal structures of derivatives confirm the stereochemical relationships deduced from NMR spectroscopy and provide a static, solid-state picture that complements the dynamic information obtained from solution-state NMR.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands.
C=C Stretch: A weak to medium absorption band around 1640-1660 cm⁻¹ is expected for the carbon-carbon double bond of the alkene. The constrained nature of the double bond within the bicyclic system may influence the exact frequency and intensity of this peak.
=C-H Stretch: The stretching vibration of the hydrogens attached to the double bond (alkenyl C-H) typically appears at a frequency just above 3000 cm⁻¹ (e.g., 3020-3080 cm⁻¹).
Alkyl C-H Stretch: The stretching vibrations of the hydrogens on the sp³-hybridized carbons of the methylene bridges and the methyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C-N Stretch: The stretching vibration for the tertiary amine C-N bonds is expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Theoretical and Mechanistic Investigations of 7 Methyl 7 Azabicyclo 2.2.1 Hept 2 Ene
Nitrogen Inversion Barriers in Bridged Azacyclic Systems
The process of pyramidal inversion at a nitrogen atom is a fundamental conformational change in amines. In bridged azacyclic systems like 7-Methyl-7-azabicyclo[2.2.1]hept-2-ene, this inversion is significantly hindered compared to simpler, monocyclic amines. The free energy of activation for nitrogen inversion in the closely related saturated compound, 7-methyl-7-azabicyclo[2.2.1]heptane, was determined to be 13.77 kcal/mol at 25 °C. acs.org For the 7-ethyl analog, the barrier is slightly lower at 13.17 kcal/mol under the same conditions. acs.org These high barriers are a hallmark of this class of molecules and are attributed to the rigid bicyclic structure.
| Compound | Activation Free Energy (ΔG‡) | Temperature | Solvent |
|---|---|---|---|
| 7-Methyl-7-azabicyclo[2.2.1]heptane | 13.77 (± 0.04) kcal/mol | 25 °C | CDCl₃ |
| 7-Ethyl-7-azabicyclo[2.2.1]heptane | 13.17 (± 0.04) kcal/mol | 25 °C | CDCl₃ |
Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, have been instrumental in elucidating the inversion pathways of azabicyclic systems. acs.orgacs.org Studies have shown that calculations at the MP2/6-31G* level of theory can reproduce experimental nitrogen inversion-rotation (NIR) barriers with good accuracy. nih.govresearchgate.net These analyses investigate the transition state of the inversion process, where the nitrogen atom is planar. The calculations help rationalize the high energy barrier by quantifying the geometric strain required to achieve this planar state within the constrained bicyclic framework. nih.govresearchgate.net For instance, DFT calculations can be used to model the reaction pathway from the pyramidal ground state to the planar transition state, determining the activation energy. nih.gov Such studies confirm that the rate-determining step in the transformation of related pyrrolidines to cyclobutanes is the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical, a process that can be computationally modeled. acs.org
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a primary experimental technique for measuring the rates of conformational changes like nitrogen inversion. nih.gov By analyzing the temperature-dependent changes in NMR spectra, such as the coalescence of signals from non-equivalent protons or carbons, the free energy barrier (ΔG‡) to inversion can be determined. acs.org For 7-methyl-7-azabicyclo[2.2.1]heptane, dynamic 13C NMR was used to measure the high inversion barrier. acs.org The unusually slow inversion on the NMR timescale at room temperature is a direct consequence of the high activation energy, allowing for the observation of distinct signals for atoms that would otherwise be averaged by rapid inversion.
The unusually high nitrogen inversion barriers observed in 7-azabicyclo[2.2.1]heptane systems are referred to as the "bicyclic effect". acs.orgnih.gov This effect is an extreme case of a general relationship between the geometry of the Cα-N-Cα tripyramid fragment and the inversion barrier. nih.govbiu.ac.il Natural Bond Orbital (NBO) analysis suggests that the height of the inversion barrier is primarily determined by the energy of the sigma-orbitals of the Cα-Cβ bonds and the nitrogen lone pair. nih.govresearchgate.net The rigid geometry of the bicyclo[2.2.1]heptane skeleton enforces a smaller C-N-C bond angle compared to more flexible monocyclic or acyclic amines. Flattening the nitrogen atom to the planar transition state required for inversion introduces significant angle strain, which is the primary contributor to the high energy barrier. nih.gov
Electronic Structure and Electron Delocalization within the Azabicyclo[2.2.1]heptene Framework
The electronic structure of the azabicyclo[2.2.1]heptene framework is influenced by both the strained bicyclic system and the presence of the C=C double bond. The nitrogen atom's lone pair of electrons occupies an orbital with significant p-character, but its ability to delocalize is constrained by the molecular geometry. Unlike in aromatic or planar systems, the lone pair cannot effectively overlap with the π-system of the double bond. The rigid structure holds the nitrogen lone pair in a fixed orientation relative to the rest of the molecule. The NBO approach has been used to analyze the electronic structure, concluding that the energies of the σ-orbitals of the Cα-Cβ bonds and the nitrogen lone pair are the main determinants of the inversion barrier height. nih.gov
Mechanistic Studies of Synthetic Transformations
The synthesis of the 7-azabicyclo[2.2.1]heptane skeleton has been the subject of numerous mechanistic studies, often involving complex, multi-step transformations. These studies are crucial for developing efficient synthetic routes to this valuable chemical scaffold.
Several synthetic strategies rely on intricate cyclization reactions to construct the bicyclic framework. One approach involves an intramolecular radical cyclization. clockss.org A mechanistic rationalization for one such transformation proposes the initial formation of an aryl radical, which then undergoes a acs.orgrsc.org hydrogen transfer to create an α-acylamino radical. This is followed by a 5-exo-trig cyclization to form the 7-azabicyclo[2.2.1]heptane ring system. clockss.org
Another powerful method is the Diels-Alder reaction, a [4+2] cycloaddition. However, the reaction of 1-azadienes can be challenging. Studies have shown that cycloadditions intended to form 1-azabicyclo[2.2.1]hept-2-ene systems can instead proceed through an isomeric 2-azadiene, yielding the 2-azabicyclo[2.2.1]hept-2-ene framework. ucla.edu More recent and complex strategies employ cascade reactions. For example, a samarium(II) iodide-mediated cascade reaction has been developed that involves a spirocyclization and rearrangement of a 7-azabicyclo[2.2.1]heptadiene to construct a highly functionalized 2-azabicyclo[2.2.1]heptene core. nih.govrsc.org Computational analyses of these transformations help to explain the mechanisms and stereochemical outcomes. researchgate.net
Stereochemical Rationalization through Computational Modeling
Computational modeling, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the stereochemical outcomes of reactions involving this compound. While specific computational studies exclusively targeting this molecule are not extensively documented in publicly available literature, the principles of its stereoselectivity can be robustly inferred from theoretical investigations into closely related bicyclo[2.2.1]heptene systems. These studies provide a foundational understanding of the electronic and steric factors that govern the facial selectivity (exo vs. endo attack) of reagents approaching the double bond.
One of the most pertinent examples comes from the computational analysis of the epoxidation of norbornene and its 7-syn-substituted derivatives. dnu.dp.ua These studies are directly analogous to how one would predict the stereochemical course of reactions, such as epoxidation or cycloadditions, with this compound. The stereoselectivity is primarily dictated by the energy of the transition states for the two possible modes of attack.
Computational studies on analogous systems have shown that steric repulsion between the substituent at the 7-position and the incoming reactant is a key determinant of the preferred reaction pathway. dnu.dp.ua For instance, in the epoxidation of 7-syn-substituted norbornenes, a methyl group at the 7-syn position was found to facilitate the formation of the endo-epoxide. dnu.dp.ua This is attributed to the steric hindrance posed by the methyl group to the exo-approach of the oxidizing agent.
The transition states for both exo and endo attack are modeled to determine their respective activation energies. The pathway with the lower activation energy is the kinetically favored one. The table below, extrapolated from data on analogous 7-substituted norbornene systems, illustrates how the nature of the substituent at the 7-position influences the activation energies and, consequently, the stereochemical outcome of epoxidation.
Table 1: Calculated Activation Energies (kcal/mol) for the Epoxidation of 7-Substituted Norbornene Derivatives
| Substituent at C7 (syn) | Transition State | Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|---|
| H | Exo-attack | 10.5 | Exo-epoxide |
| Endo-attack | 12.5 | ||
| CH₃ | Exo-attack | 12.1 | Endo-epoxide |
| Endo-attack | 11.4 | ||
| OH | Exo-attack | 8.9 | Exo-epoxide (stabilized by H-bonding) |
| Endo-attack | 11.8 |
These computational models reveal that even a relatively small group like methyl at the 7-syn position can reverse the inherent preference for exo-attack observed in unsubstituted norbornene. dnu.dp.ua This reversal is a direct consequence of the increased steric repulsion in the exo transition state. In contrast, a group capable of hydrogen bonding, like a hydroxyl group, can stabilize the exo transition state, thereby favoring the formation of the exo-product. dnu.dp.ua
For this compound, the nitrogen atom introduces further electronic effects and a different geometry at the bridgehead compared to a carbon atom. However, the fundamental principle of steric hindrance from the N-methyl group would be expected to play a similar role in directing incoming reagents to the endo face of the molecule.
Furthermore, computational models can analyze the geometry of the transition states in detail. In many cycloaddition and epoxidation reactions of bicyclic alkenes, the transition states are shown to have a pronounced biradical character and a specific geometric arrangement of the reactants. dnu.dp.ua The planarity of the reacting double bond and the approach angle of the reagent are key parameters that are optimized in these computational models to find the lowest energy pathway.
Advanced Synthetic Applications of 7 Azabicyclo 2.2.1 Hept 2 Ene Scaffolds
Building Blocks for Complex Alkaloid Syntheses
The 7-azabicyclo[2.2.1]heptane core is a prominent structural motif in a variety of biologically active alkaloids. Notably, it forms the foundational framework of epibatidine (B1211577), a potent analgesic isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor. The synthesis of epibatidine and its numerous analogues has been a significant area of research, driven by the need for potent and selective nicotinic acetylcholine (B1216132) receptor (nAChR) modulators.
The 7-azabicyclo[2.2.1]hept-2-ene scaffold, including its N-methylated form, serves as a crucial precursor in the construction of these complex alkaloids. Synthetic strategies often involve the Diels-Alder reaction of a pyrrole (B145914) derivative with a suitable dienophile to construct the bicyclic core. For instance, N-protected pyrroles can undergo cycloaddition reactions to yield substituted 7-azabicyclo[2.2.1]hept-2-enes, which are then further elaborated to the target alkaloid.
A key advantage of using the 7-methyl-7-azabicyclo[2.2.1]hept-2-ene scaffold is the introduction of a methyl group on the nitrogen atom, which can mimic the N-methylation found in many natural alkaloids or serve to modulate the compound's physicochemical properties, such as basicity and lipophilicity. This can have a profound impact on the biological activity of the final product.
Preparation of Conformationally Constrained Analogues for Structure-Activity Relationship Studies
The rigid nature of the 7-azabicyclo[2.2.1]hept-2-ene skeleton is a highly desirable feature for the design of conformationally constrained analogues of biologically active molecules. By restricting the conformational freedom of a molecule, chemists can gain valuable insights into its bioactive conformation and the specific steric and electronic requirements for interaction with its biological target. This information is critical for structure-activity relationship (SAR) studies, which aim to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.
In the context of alkaloid synthesis, the this compound scaffold has been employed to generate a wide array of analogues for SAR studies. For example, in the development of novel nicotinic acetylcholine receptor ligands, modifications to the substituents on the bicyclic frame, while maintaining the rigid core, have allowed for a systematic exploration of the pharmacophore.
The general synthetic approach often involves the initial construction of the this compound core, followed by the introduction of various substituents at different positions. The resulting library of compounds, each with a fixed bicyclic core but varying peripheral groups, can then be screened for biological activity. The data obtained from these studies are instrumental in building a comprehensive understanding of the structural features that govern the desired biological effect.
| Precursor Scaffold | Target Analogue Class | Key Synthetic Transformation |
| N-Boc-7-azabicyclo[2.2.1]hept-2-ene | Epibatidine Analogues | Palladium-catalyzed cross-coupling |
| 7-Methyl-7-azabicyclo[2.2.1]heptan-2-one | Functionalized 7-azabicyclo[2.2.1]heptanes | Grignard addition and subsequent modifications |
| N-substituted-7-azabicyclo[2.2.1]hept-2-ene | Nicotinic Receptor Ligands | Suzuki and Stille cross-coupling reactions |
Development of Rigid Molecular Scaffolds for Functional Molecules
The inherent rigidity of the 7-azabicyclo[2.2.1]heptane framework makes it an attractive scaffold for the development of a diverse range of functional molecules beyond complex alkaloids. The predictable three-dimensional structure of this bicyclic system allows for the precise spatial arrangement of functional groups, which is a critical aspect in the design of molecules with specific properties and functions.
One notable application is in the development of selective ligands for various receptors. For instance, the 7-azabicyclo[2.2.1]heptane scaffold has been utilized to create selective ligands for the sigma-2 (σ2) receptor, which is a target for the development of novel therapeutic agents. nih.gov The conformational constraint imposed by the bicyclic core is believed to contribute to the selectivity of these ligands for the σ2 receptor over the σ1 subtype.
While the primary focus has been on biological applications, the rigid nature of the this compound scaffold also holds potential for the development of novel materials and catalysts. The ability to introduce functional groups at specific and well-defined positions on the rigid framework could lead to the creation of new polymers with unique structural properties or chiral ligands for asymmetric catalysis. However, research in these non-biological areas remains less explored.
Use in Metal-Coordinated Complexes and Ligand Design
The nitrogen atom and the olefinic double bond within the this compound structure provide potential coordination sites for metal ions, making it a valuable component in the design of novel ligands for coordination chemistry and catalysis. The formation of metal complexes with this scaffold can lead to unique reactivity and catalytic activity.
A significant advancement in this area involves the use of osmium(II) to promote the [3+2] cycloaddition of N-methylpyrrole with various dienophiles. researchgate.net This reaction directly yields a metal-coordinated 7-methyl-7-azabicyclo[2.2.1]hept-5-ene complex. A key feature of this methodology is that the coordination of the osmium to the resulting bicyclic ligand significantly stabilizes the structure. researchgate.net This stabilization is crucial as the uncoordinated 7-azabicyclo[2.2.1]hept-5-ene ring system can be unstable.
The resulting stable metal complexes can then be used as platforms for further synthetic transformations. The metal center can influence the stereoselectivity of subsequent reactions on the ligand, and the coordinated ligand itself can be designed to act as a chiral auxiliary or a key component of a catalytic system. The ability to readily synthesize these metal-coordinated complexes opens up new avenues for the design of catalysts with novel architectures and reactivity, tailored for specific chemical transformations.
| Metal | Ligand Precursor | Resulting Complex | Application |
| Osmium(II) | N-Methylpyrrole | [Os(NH3)5(7-methyl-7-azabicyclo[2.2.1]hept-5-ene)]2+ | Synthesis of functionalized 7-azabicyclo[2.2.1]heptanes |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 7-Methyl-7-azabicyclo[2.2.1]hept-2-ene?
The synthesis of bicyclic amines like this compound typically involves intramolecular cyclization or ring-closing metathesis. For example, analogous compounds (e.g., substituted azabicycloheptenes) are synthesized via acid-catalyzed lactamization or base-mediated elimination reactions. Key reagents include sulfuric acid, sodium hydroxide, and ethers, as demonstrated in the preparation of structurally similar bicyclo derivatives . Reaction optimization often requires temperature control (e.g., reflux conditions) and inert atmospheres to prevent side reactions.
Advanced: How can factorial design be applied to optimize reaction conditions for synthesizing derivatives of this compound?
Factorial design allows systematic testing of variables (e.g., temperature, catalyst concentration, solvent polarity) to identify optimal conditions. For instance, a 2³ factorial design could evaluate the interplay of temperature (60°C vs. 80°C), catalyst loading (5 mol% vs. 10 mol%), and reaction time (12h vs. 24h). Statistical analysis (ANOVA) of yield data would highlight significant factors and interactions. This approach resolves contradictions in reported yields by isolating critical variables, as seen in studies on analogous bicyclo compounds .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the bicyclic structure and methyl substituent. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like the azabicycloamine moiety. For example, ¹H NMR of similar compounds reveals distinct coupling patterns for bridgehead protons (δ 3.0–4.0 ppm) and methyl groups (δ 1.2–1.5 ppm) .
Advanced: How can researchers address discrepancies in reported biological activity data for azabicyclo compounds?
Contradictions in biological activity (e.g., antibacterial efficacy) may arise from variations in assay protocols, such as bacterial strain selection, concentration gradients, or solvent effects. Standardized protocols (e.g., Clinical and Laboratory Standards Institute guidelines) and dose-response curve analysis (IC₅₀ calculations) minimize variability. Comparative studies on chromium complexes of related azabicyclo structures highlight the importance of controlled metal-ligand stoichiometry and pH stability .
Basic: What safety protocols are recommended for handling bicyclic amines in laboratory settings?
Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in airtight containers in cool, ventilated areas away from oxidizers .
Advanced: How can computational chemistry aid in predicting the reactivity of this compound derivatives?
Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking simulations assess binding affinity to biological targets (e.g., bacterial enzymes), guiding the design of derivatives with enhanced activity. Studies on analogous oxabicyclo compounds demonstrate correlations between calculated steric parameters and experimental reaction rates .
Regulatory: What regulatory frameworks apply to novel derivatives of this compound?
Derivatives may fall under EPA’s Significant New Use Rules (SNURs), such as 40 CFR §721.4097–721.4110, which mandate toxicity testing and exposure controls for bicyclic compounds . Premanufacture Notices (PMNs) under TSCA Section 5 are required for commercial R&D, with exemptions for small-scale laboratory synthesis.
Basic: How do steric effects influence the reactivity of this compound?
The rigid bicyclic framework imposes steric hindrance, limiting access to the nitrogen lone pair. This reduces nucleophilicity in alkylation or acylation reactions. Comparative studies on substituent positioning (e.g., methyl vs. ethyl groups) show that bulky groups at bridgehead positions further retard reaction kinetics .
Advanced: What strategies mitigate decomposition during the storage of azabicyclo compounds?
Decomposition pathways (e.g., oxidation, hydrolysis) are minimized by:
- Stabilizers : Adding radical scavengers like BHT (butylated hydroxytoluene).
- Lyophilization : Freeze-drying under vacuum for long-term storage.
- Low-Temperature Storage : Maintaining samples at –20°C in amber vials to prevent photodegradation .
Basic: What are the applications of this compound in medicinal chemistry?
The compound serves as a scaffold for β-lactamase inhibitors and antimicrobial agents. Structural analogs (e.g., thienamycin derivatives) exhibit potent activity against Gram-negative bacteria via inhibition of cell wall synthesis enzymes .
Advanced: How can kinetic studies elucidate the degradation mechanisms of azabicyclo compounds?
Pseudo-first-order kinetics under varying pH and temperature conditions reveal dominant degradation pathways (e.g., acid-catalyzed ring opening). Arrhenius plots (ln k vs. 1/T) determine activation energies, while LC-MS monitors intermediate formation. Such studies inform formulation strategies for unstable derivatives .
Basic: What chromatographic methods are suitable for purifying this compound?
Flash chromatography (silica gel, hexane/ethyl acetate gradients) effectively separates bicyclic amines. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity. TLC (Rf 0.3–0.5 in 7:3 hexane:EtOAc) monitors reaction progress .
Advanced: How do solvent polarity and proticity affect the stability of azabicyclo compounds?
Polar aprotic solvents (e.g., DMSO, DMF) stabilize the compound via dipole interactions, while protic solvents (e.g., methanol) accelerate hydrolysis. Solvent screening using Kamlet-Taft parameters (π*, α, β) correlates polarity with degradation rates, guiding solvent selection for reactions .
Basic: What are the key differences between this compound and its oxa-analogs?
Replacing the nitrogen with oxygen (oxabicyclo derivatives) alters electronic properties and reactivity. For example, oxabicyclo compounds exhibit lower basicity and reduced hydrogen-bonding capacity, impacting their biological activity and solubility .
Advanced: How can researchers design enantioselective syntheses of this compound?
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes) induce enantioselectivity during cyclization. Kinetic resolution via chiral HPLC or enzymatic methods (e.g., lipase-mediated acetylation) separates enantiomers, as demonstrated in related bicycloheptene syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
